diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester typically involves multiple steps, including the introduction of sulfonic acid groups and the formation of the diphenyl ester. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Nitration: Introduction of nitro groups to the fluorene structure.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonic acid groups.
Esterification: Formation of the diphenyl ester.
Analyse Chemischer Reaktionen
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The exact molecular targets and pathways involved are not well-characterized, but they likely include interactions with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid diphenyl ester can be compared with other similar compounds, such as:
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid diphenyl ester: Differing by the presence of additional nitro groups.
9-Oxo-9H-fluorene-2,7-disulfonic acid diphenyl ester: Differing by the presence of an oxo group instead of the hydroxyimino group.
9H-Fluorene-2,7-disulfonic acid diphenyl ester: Lacking the hydroxyimino group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C25H17NO7S2 |
---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
diphenyl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H17NO7S2/c27-26-25-23-15-19(34(28,29)32-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(30,31)33-18-9-5-2-6-10-18/h1-16,27H |
InChI-Schlüssel |
ZFMVMGYSOMQCNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.